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Compound of Interest

Compound Name: 8-Iodoquinoline-5-carboxylic acid

Cat. No.: B11837718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 8-Iodoquinoline-5-carboxylic
acid analogs and related quinoline derivatives. The information is compiled from various

studies to offer insights into their potential as therapeutic agents. This document summarizes

quantitative biological data, details experimental protocols for key assays, and visualizes

relevant biological pathways to aid in research and drug development.

Data Presentation
The following tables summarize the biological activities of various quinoline derivatives, with a

focus on anticancer and antimicrobial efficacies. Due to the limited availability of direct

comparative studies on a series of 8-Iodoquinoline-5-carboxylic acid analogs, this guide

includes data on structurally related compounds to provide a broader context for structure-

activity relationships.

Table 1: Anticancer Activity of Quinoline Derivatives
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Compound Cancer Cell Line IC50 (µM) Reference

8-Hydroxy-5-

nitroquinoline (NQ)

Raji (B-cell

lymphoma)
0.438 [1]

5-Chloro-7-iodo-8-

hydroxyquinoline

(Clioquinol)

Raji (B-cell

lymphoma)
~2.5 [1]

5-Amino-8-

hydroxyquinoline

(A8HQ)

Raji (B-cell

lymphoma)
~4.0 [1]

5,7-Diiodo-8-

hydroxyquinoline (IIQ)

Raji (B-cell

lymphoma)
~6.0 [1]

6-Fluoro-2-(4-

phenoxyphenyl)quinoli

ne-4-carboxylic acid

HCT-116 (Colon) Not specified [2]

Quinoline-4-carboxylic

acid-chalcone hybrid

(4d)

A375 (Melanoma) 5.0 [3]

Quinoline-4-carboxylic

acid-chalcone hybrid

(4h)

A375 (Melanoma) 6.8 [3]

2-(4-

Acrylamidophenyl)-

quinoline-4-carboxylic

acid deriv. (P6)

THP-1 (Leukemia) 0.87

2-(4-

Acrylamidophenyl)-

quinoline-4-carboxylic

acid deriv. (P6)

MOLM-13 (Leukemia) 0.98

10-Iodo-11H-

indolo[3,2-c]quinoline-

6-carboxylic acid (5j)

DYRK1A (Kinase) 0.006 [4]
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10-Iodo-11H-

indolo[3,2-c]quinoline-

6-carboxylic acid (5o)

DYRK1A (Kinase) 0.022 [4]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound Microorganism MIC (µg/mL) Reference

Norfloxacin Escherichia coli 0.05 [5]

Norfloxacin Klebsiella sp. 0.4 [5]

Norfloxacin
Pseudomonas

aeruginosa
0.8 (MIC50) [5]

Norfloxacin
Staphylococcus

aureus
1.6 (MIC90) [5]

8-Hydroxyquinoline

(8HQ)

Gram-positive &

Gram-negative

bacteria

27.58 µM [6]

8-Hydroxy-7-iodo-5-

quinolinesulfonic acid
Candida sp. Fungistatic [7]

8-Hydroxy-7-iodo-5-

quinolinesulfonic acid

M. canis, T.

mentagrophytes
Fungicidal [7]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay)

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and

incubated for 24 hours.
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Compound Treatment: Cells are treated with various concentrations of the test compounds

and incubated for 48 or 72 hours.

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and

incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

2. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Reaction Mixture: The assay is performed in a 96-well plate containing recombinant human

DHODH enzyme, dihydroorotate (substrate), and varying concentrations of the inhibitor.

Reaction Initiation: The reaction is initiated by the addition of the electron acceptor, 2,6-

dichloroindophenol (DCIP).

Absorbance Monitoring: The reduction of DCIP is monitored by measuring the decrease in

absorbance at 600 nm over time.

IC50 Determination: IC50 values are determined by plotting the percentage of inhibition

against the inhibitor concentration.[2]

Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to

reach a logarithmic growth phase.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

the growth medium.
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Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

Incubation: The plates are incubated under appropriate conditions (temperature, time) for

microbial growth.

MIC Reading: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.[5]

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows relevant to the action of quinoline carboxylic acid

analogs.
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Structure-Activity Relationship Logic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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